
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenyl-, 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenyl-, 2-oxide is a chemical compound with the molecular formula C11H15O4P. It is a cyclic phosphonate ester, which is characterized by the presence of a phosphorus atom bonded to an oxygen atom within a six-membered ring structure. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenyl-, 2-oxide can be synthesized through the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol and triethylamine in dry toluene . The reaction typically involves the following steps:
- Dissolving 2,2-dimethyl-1,3-propane diol in dry toluene.
- Adding triethylamine to the solution.
- Slowly adding phosphorous oxychloride to the mixture while maintaining a low temperature.
- Stirring the reaction mixture for several hours.
- Isolating the product through filtration and purification techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various phosphoric acid derivatives, phosphine derivatives, and substituted phosphorinane compounds.
Applications De Recherche Scientifique
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenyl-, 2-oxide has several scientific research applications:
Chemistry: It is used as a ligand in palladium-catalyzed cross-coupling reactions.
Biology: The compound is studied for its potential as a mechanistic marker in biological systems.
Medicine: Research is ongoing to explore its use as an anticancer agent.
Industry: It is utilized in the synthesis of various organic compounds and materials.
Mécanisme D'action
The mechanism of action of 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenyl-, 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, its cyclic structure allows it to act as a mechanistic marker in stereoselective reactions, providing insights into reaction pathways and intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
- 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphorinane
Uniqueness
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenyl-, 2-oxide is unique due to its phenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its stability and ability to form stable complexes with metal ions make it particularly valuable in catalytic and mechanistic studies.
Propriétés
Numéro CAS |
882-69-9 |
|---|---|
Formule moléculaire |
C11H15O3P |
Poids moléculaire |
226.21 g/mol |
Nom IUPAC |
5,5-dimethyl-2-phenyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C11H15O3P/c1-11(2)8-13-15(12,14-9-11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
Clé InChI |
IBGSBHZFACCHSP-UHFFFAOYSA-N |
SMILES canonique |
CC1(COP(=O)(OC1)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon](/img/structure/B14748250.png)
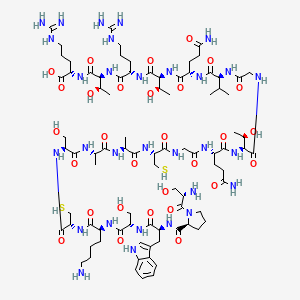
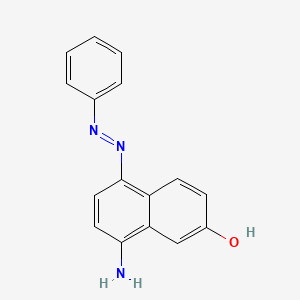
![3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene](/img/structure/B14748260.png)
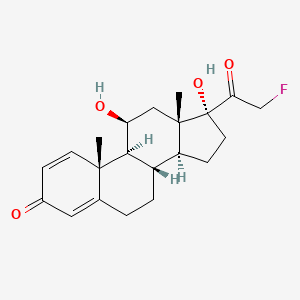

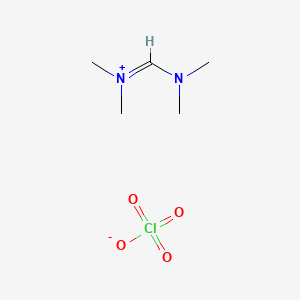

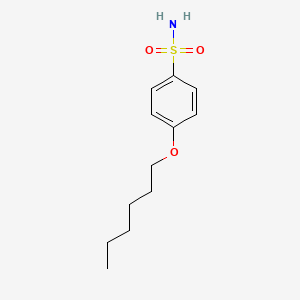
![(2Z,5E)-2,5-bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclopentan-1-one](/img/structure/B14748288.png)



